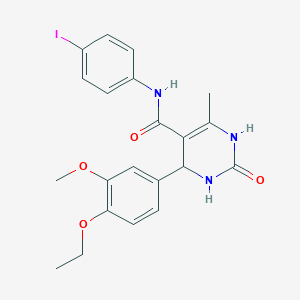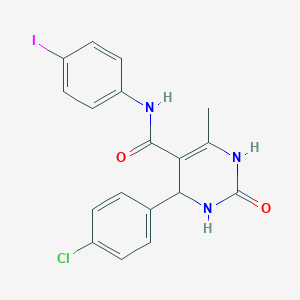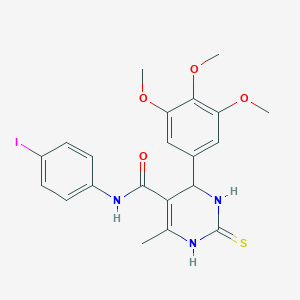
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, also known as CDMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMQ belongs to the class of quinolinecarboxylates and is known for its ability to inhibit the activity of certain enzymes and proteins in the body. In
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves the inhibition of certain enzymes and proteins in the body. Specifically, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth and proliferation. By inhibiting PKC activity, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate can prevent the growth and proliferation of cancer cells.
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has also been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and other neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate are complex and varied. In addition to its effects on PKC activity and neurotransmitter release, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has also been shown to modulate the activity of other enzymes and proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate for lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate a valuable tool for studying the role of these enzymes and proteins in various cellular processes.
However, one limitation of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is its potential toxicity. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to have toxic effects on certain cell types, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate. One potential direction is the development of new cancer treatments based on the inhibition of PKC activity. Another potential direction is the development of new treatments for neurological disorders based on the modulation of neurotransmitter activity.
Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, as well as its potential toxicity and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves a multi-step reaction process. The starting materials for the synthesis are 2,4-dimethoxyaniline, 8-methoxyquinoline-3-carboxylic acid, and ethyl chloroformate. The reaction involves the formation of an amide bond between the 2,4-dimethoxyaniline and 8-methoxyquinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate to form the ester group. The final product is purified using column chromatography to obtain a pure form of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is in the field of cancer research. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This makes Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate a potential candidate for the development of new cancer treatments.
Another potential application of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is in the field of neuroscience. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
ethyl 4-(2,4-dimethoxyanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-21(24)15-12-22-20-14(7-6-8-17(20)26-3)19(15)23-16-10-9-13(25-2)11-18(16)27-4/h6-12H,5H2,1-4H3,(H,22,23) |
Clé InChI |
BPRQLHKEHADPED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)




![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)